N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride
Overview
Description
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.1632 g/mol . This compound is known for its unique structure, which includes a tetrahydro-2H-pyran ring and an ethane-1,2-diamine backbone. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of N-methyl-ethane-1,2-diamine with tetrahydro-2H-pyran-4-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
- N-(2-Aminoethyl)-N-methyloxan-4-amine
- N-(2-Aminoethyl)-tetrahydro-N-methyl-2H-pyran-4-amine
Uniqueness
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in biological and medicinal research, where solubility and stability are crucial .
Properties
IUPAC Name |
N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(5-4-9)8-2-6-11-7-3-8;;/h8H,2-7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKGWQKRDMSYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCOCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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